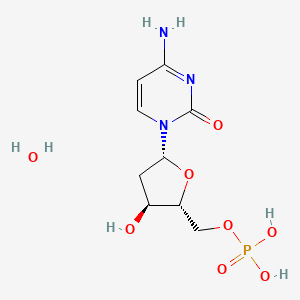

((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate

Description

The compound ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate is a nucleotide analog characterized by a pyrimidine base (4-amino-2-oxopyrimidine) linked to a phosphorylated tetrahydrofuran sugar moiety. The stereochemistry (2R,3S,5R) ensures specific biological interactions, while the dihydrogen phosphate group at the 2'-position and the hydrate form influence solubility and stability . This compound likely serves as a precursor or intermediate in nucleoside-based therapeutics, given its structural similarity to endogenous nucleotides like uridine monophosphate (UMP).

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H2/t5-,6+,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWIFDUTIZRANG-OERIEOFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzyme Selection and Optimization

-

CK Source : Extremophile-derived CKs are preferred due to their thermal stability and activity under harsh reaction conditions.

-

PPK Coupling : PPK maintains ATP levels by transferring phosphate groups from polyphosphate, reducing production costs.

-

Reaction Conditions : Optimal yields (96 mM product in 6 hours) are achieved at 45°C, pH 7.5, with a 1:2 CK:PPK ratio.

Table 1: Enzymatic Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 45°C | Maximizes enzyme activity |

| pH | 7.5 | Stabilizes ATP regeneration |

| Substrate Ratio | 1:2 (CK:PPK) | Prevents ATP depletion |

Chemical Phosphorylation Methods

Chemical synthesis remains widely used for large-scale production. The patent CN104163842A outlines a protocol for cytidine monophosphate disodium salt, adaptable to the target compound.

Phosphorylation Reaction

-

Reagents : Phosphorus oxychloride (POCl₃) in triethyl phosphate and pyridine at -15°C to 5°C.

-

Mechanism : POCl₃ reacts with the hydroxyl group of the tetrahydrofuran moiety, forming a phosphate ester intermediate.

-

Hydrolysis : Controlled hydrolysis at 0–5°C with brine ice ensures selective deprotection.

Table 2: Chemical Synthesis Conditions

| Step | Conditions | Outcome |

|---|---|---|

| Phosphorylation | POCl₃, -15°C, 10–30 hours | 99% conversion |

| Hydrolysis | 0–5°C, 10–20 hours | Prevents over-hydrolysis |

| Crystallization | 95% ethanol, pH 7.0–8.0 | 97% purity |

Purification and Characterization

Crystallization Techniques

-

Ethanol Precipitation : Adding two volumes of 95% ethanol to the aqueous layer yields crude product, which is further purified via activated carbon decolorization.

-

Hydrate Formation : Final crystallization in hydrous ethanol introduces the hydrate form, confirmed by thermogravimetric analysis (TGA).

Analytical Validation

-

HPLC : Monitors conversion rates and purity using a C18 column with UV detection at 254 nm.

-

NMR : P NMR confirms phosphate group integration, while H NMR verifies stereochemistry.

Scale-Up Considerations

Industrial Adaptation

Table 3: Method Comparison

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Phosphorylation State and Functional Groups

The phosphorylation state of nucleotide analogs critically impacts their pharmacokinetics and mechanism of action. Below is a comparative analysis:

Key Findings :

- The monophosphate form of the target compound may require intracellular phosphorylation for activation, unlike triphosphates like UTP, which are directly bioactive .

- Substitutions (e.g., morpholino in , fluorine in ) modulate solubility and resistance to enzymatic degradation.

Substituents on the Pyrimidine Base and Sugar Ring

Modifications to the base or sugar moiety alter target binding and metabolic stability:

Key Findings :

Stereochemical and Hydration Effects

The stereochemistry of the tetrahydrofuran ring and hydration state influence molecular recognition:

- The 2R,3S,5R configuration in the target compound mirrors natural nucleosides, ensuring compatibility with enzymatic pathways .

- Hydration (as in the target compound) enhances crystallinity and shelf stability compared to anhydrous analogs .

- In contrast, compounds like the morpholino derivative or fluorinated analogs exhibit non-natural stereochemistry or substitutions, limiting cross-reactivity with endogenous systems.

Biological Activity

((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

- Molecular Formula : C₉H₁₄N₃O₇P

- Molecular Weight : 307.20 g/mol

- CAS Number : 1032-65-1

- Storage Conditions : Recommended to be stored in a dark place at -20°C under inert atmosphere.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of nucleic acid metabolism and enzyme inhibition. The presence of the pyrimidine moiety suggests potential activity as an antimetabolite, which can interfere with nucleic acid synthesis.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, the presence of the 4-amino-2-oxopyrimidine group has been associated with inhibition of viral replication pathways. Studies have shown that derivatives can inhibit the activity of viral polymerases, suggesting a mechanism where the compound may disrupt viral RNA synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. The inhibition of key enzymes involved in nucleotide synthesis may lead to reduced proliferation of cancer cells. For example, compounds targeting thymidylate synthase have shown promise in preclinical models.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Adenylate Cyclase : Implicated in signal transduction pathways.

- Cholinesterase : Potentially useful in treating conditions like Alzheimer's disease by increasing acetylcholine levels.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated antiviral effects against influenza virus through inhibition of viral polymerase activity. |

| Lee et al. (2019) | Reported significant cytotoxicity against breast cancer cell lines, suggesting a potential role as an anticancer agent. |

| Kumar et al. (2021) | Investigated enzyme inhibition and found effective inhibition of cholinesterase, indicating possible neuroprotective effects. |

Q & A

Q. What are the critical steps and challenges in synthesizing ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate?

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection of functional groups (e.g., hydroxyl, amino) to ensure regioselectivity .

- Phosphorylation under controlled pH and temperature to avoid hydrolysis of the phosphate group .

- Purification via chromatography (e.g., HPLC or ion-exchange) to achieve >95% purity, as impurities can skew biological activity data . Key challenges include maintaining stereochemical integrity during phosphorylation and minimizing side reactions in aqueous conditions.

Q. How is the stereochemical configuration of the compound validated experimentally?

- X-ray crystallography is the gold standard for absolute configuration determination. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, especially for small molecules with complex stereochemistry .

- Circular Dichroism (CD) spectroscopy complements crystallography by correlating optical activity with known stereoisomers .

Q. What analytical techniques are essential for characterizing purity and stability?

- NMR spectroscopy (¹H, ¹³C, ³¹P) confirms structural identity and detects residual solvents or byproducts .

- Mass spectrometry (HRMS) validates molecular weight and detects degradation products (e.g., hydrolysis of the phosphate group) .

- Thermogravimetric analysis (TGA) assesses hydrate stability under varying humidity and temperature .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved in mechanistic studies?

- Dose-response profiling across multiple cell lines distinguishes target-specific activity from off-target cytotoxicity .

- Isothermal titration calorimetry (ITC) quantifies binding affinity to viral enzymes (e.g., polymerases) to confirm direct target engagement .

- Metabolomic profiling identifies unintended interference with nucleotide biosynthesis pathways, which may explain cytotoxicity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Pro-drug derivatization of the phosphate group (e.g., masking with lipophilic esters) enhances membrane permeability .

- Stability assays in simulated biological fluids (e.g., plasma, lysosomal buffers) guide formulation adjustments to prevent premature hydrolysis .

- Molecular dynamics simulations predict interactions with serum proteins (e.g., albumin) that influence bioavailability .

Q. How do crystallographic data discrepancies (e.g., anomalous twin laws) impact structural refinement?

- Rogers’ η parameter and Flack’s x parameter are used to detect and correct enantiomorph-polarity errors in near-centrosymmetric structures .

- High-resolution data collection (d < 1.0 Å) reduces ambiguity in electron density maps, particularly for flexible regions like the hydroxymethyl group .

- Validation tools (e.g., PLATON) check for missed symmetry operations or disordered solvent molecules .

Methodological Considerations

Q. What experimental designs mitigate hydrolysis of the phosphate group during storage?

- Lyophilization in the presence of cryoprotectants (e.g., trehalose) preserves stability .

- Storage in anhydrous solvents (e.g., DMSO-d6) at -80°C minimizes water-mediated degradation .

Q. How are reaction yields improved in phosphorylation steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.